molecular formula C16H16O B14193300 1-Methyl-3-(3-phenylprop-2-enoxy)benzene CAS No. 918134-64-2

1-Methyl-3-(3-phenylprop-2-enoxy)benzene

Katalognummer: B14193300
CAS-Nummer: 918134-64-2
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: MPLVYBORBIWQHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(3-phenylprop-2-enoxy)benzene is an organic compound with the molecular formula C16H16O. It is a benzene derivative characterized by the presence of a methyl group and a phenylprop-2-enoxy group attached to the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-phenylprop-2-enoxy)benzene typically involves the reaction of 1-methyl-3-hydroxybenzene with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-(3-phenylprop-2-enoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(3-phenylprop-2-enoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(3-phenylprop-2-enoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is crucial for its biological and chemical activity .

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-3-(3-phenylprop-2-enyl)benzene
  • 1-Methyl-3-(3-phenylprop-2-ynyl)benzene
  • 1-Methyl-3-(3-phenylprop-2-ol)benzene

Comparison: 1-Methyl-3-(3-phenylprop-2-enoxy)benzene is unique due to the presence of the phenylprop-2-enoxy group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the oxygen atom in the enoxy group influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

918134-64-2

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

1-methyl-3-(3-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C16H16O/c1-14-7-5-11-16(13-14)17-12-6-10-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3

InChI-Schlüssel

MPLVYBORBIWQHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.